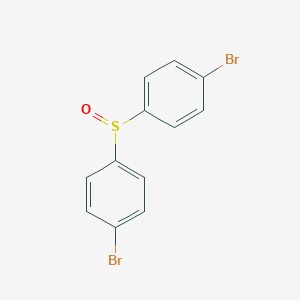
Bis(p-bromophenyl)sulfoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(p-bromophenyl)sulfoxide, also known as BPSO, is an organic compound that has gained significant attention in the scientific community due to its unique properties. This compound is a sulfoxide derivative of bromobenzene and is widely used in various research applications.
Mecanismo De Acción
The mechanism of action of Bis(p-bromophenyl)sulfoxide as a fluorescent probe for ROS detection involves the oxidation of the sulfoxide group in the presence of ROS. The oxidation leads to the formation of a fluorescent product that can be detected using fluorescence microscopy or spectroscopy. This mechanism has been extensively studied and validated in various cellular models.
Biochemical and Physiological Effects:
Bis(p-bromophenyl)sulfoxide has been shown to have minimal biochemical and physiological effects on cells and organisms. It has been extensively tested for its toxicity and has been found to be non-toxic at concentrations used in research experiments. However, it is important to note that the effects of Bis(p-bromophenyl)sulfoxide may vary depending on the experimental conditions and the cell or organism being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bis(p-bromophenyl)sulfoxide has several advantages for lab experiments, including its high sensitivity and specificity for ROS detection, its low toxicity, and its ease of use. However, there are also some limitations to its use, including its limited stability in aqueous solutions and its potential for photobleaching, which can lead to false-positive results.
Direcciones Futuras
There are several future directions for research involving Bis(p-bromophenyl)sulfoxide. One potential direction is the development of new fluorescent probes based on the structure of Bis(p-bromophenyl)sulfoxide for the detection of other reactive species in cells. Another direction is the use of Bis(p-bromophenyl)sulfoxide in in vivo imaging studies to understand the role of ROS in disease progression and treatment. Additionally, the development of new synthesis methods for Bis(p-bromophenyl)sulfoxide and its derivatives may lead to the discovery of new properties and applications.
Métodos De Síntesis
The synthesis of Bis(p-bromophenyl)sulfoxide involves the reaction of bromobenzene with hydrogen peroxide in the presence of a catalyst. The reaction takes place in an organic solvent, such as acetonitrile or dichloromethane, and at low temperatures. The product is then purified through recrystallization or column chromatography. The yield of the reaction is typically around 70-80%.
Aplicaciones Científicas De Investigación
Bis(p-bromophenyl)sulfoxide has been used in various scientific research applications due to its unique properties. One of the most significant applications of Bis(p-bromophenyl)sulfoxide is its use as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. Bis(p-bromophenyl)sulfoxide is oxidized in the presence of ROS, leading to the formation of a fluorescent product. This property of Bis(p-bromophenyl)sulfoxide has been utilized in various studies to understand the role of ROS in various cellular processes.
Propiedades
Número CAS |
1774-37-4 |
|---|---|
Nombre del producto |
Bis(p-bromophenyl)sulfoxide |
Fórmula molecular |
C12H8Br2OS |
Peso molecular |
360.07 g/mol |
Nombre IUPAC |
1-bromo-4-(4-bromophenyl)sulfinylbenzene |
InChI |
InChI=1S/C12H8Br2OS/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8H |
Clave InChI |
QJMIKDAPJKCCHL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)C2=CC=C(C=C2)Br)Br |
SMILES canónico |
C1=CC(=CC=C1S(=O)C2=CC=C(C=C2)Br)Br |
Otros números CAS |
1774-37-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



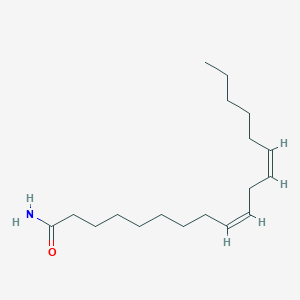
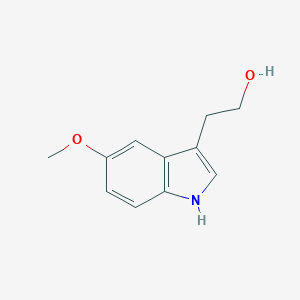
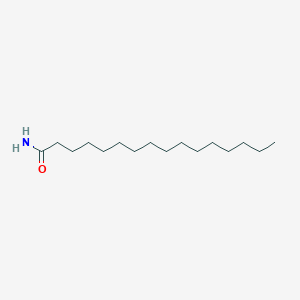


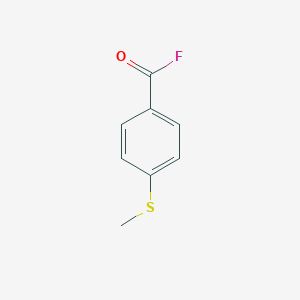
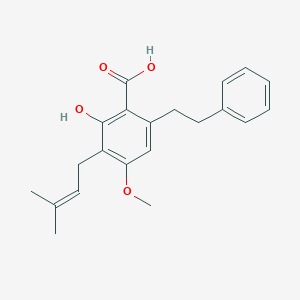
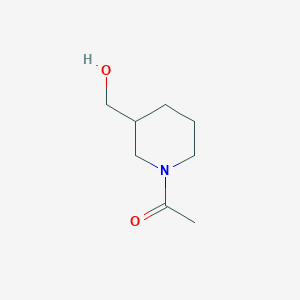
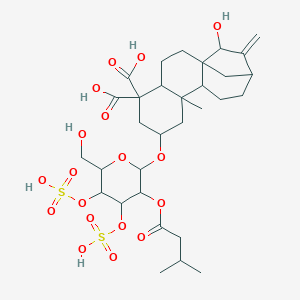
![potassium;(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-olate](/img/structure/B162952.png)
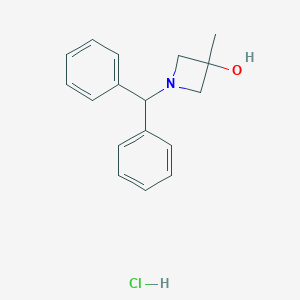

![1-[1-(4-Methoxyphenyl)sulfonylpiperidin-4-yl]-4-methylpiperidine](/img/structure/B162958.png)
![Hexasodium;hydroxy-[(oxido(dioxo)tungstenio)oxy-dioxotungstenio]oxy-dioxotungsten;hydroxy-[[(oxido(dioxo)tungstenio)oxy-dioxotungstenio]oxy-dioxotungstenio]oxy-dioxotungsten;tungsten;trihydroxide;hydrate](/img/structure/B162960.png)